2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Description
The compound “2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a pyrazoloquinoline structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A method involving the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .
Molecular Structure Analysis
The molecular structure of this compound likely involves a six-membered piperidine ring and a pyrazoloquinoline structure . The exact structure would depend on the specific arrangement and bonding of these components.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Future Directions
Future research could focus on further elucidating the synthesis, structure, reactivity, and potential applications of this compound. Given the importance of piperidine derivatives in the pharmaceutical industry , this compound could potentially have interesting biological activities worth exploring.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-15-6-8-18(12-16(15)2)28-24(30)20-14-25-21-9-7-17(13-19(21)22(20)26-28)23(29)27-10-4-3-5-11-27/h6-9,12-14,26H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHIFGVZZRHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one |
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